molecular formula C8H18N2 B12824853 (1,3-Dimethylpiperidin-3-yl)methanamine

(1,3-Dimethylpiperidin-3-yl)methanamine

Cat. No.: B12824853
M. Wt: 142.24 g/mol
InChI Key: YTUPLWQBDZSEKJ-UHFFFAOYSA-N
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Description

(1,3-Dimethylpiperidin-3-yl)methanamine (CAS: N/A; CID 58964403) is a bicyclic amine with a piperidine core substituted by two methyl groups at the 1- and 3-positions and a methanamine moiety at the 3-position. Its molecular formula is C₈H₁₈N₂ (MW: 142.25 g/mol), and its SMILES notation is CC1(CCCN(C1)C)CN . The compound is typically synthesized as a dihydrochloride salt for stability. Its structural rigidity and basic nitrogen atoms make it a candidate for drug development, particularly in targeting neurological receptors or as an intermediate in medicinal chemistry .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(1,3-dimethylpiperidin-3-yl)methanamine

InChI

InChI=1S/C8H18N2/c1-8(6-9)4-3-5-10(2)7-8/h3-7,9H2,1-2H3

InChI Key

YTUPLWQBDZSEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethylpiperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactions

The primary amine group undergoes protonation with acids to form stable salts, crucial for purification and pharmaceutical applications. Key findings include:

Reaction TypeReagents/ConditionsProduct FormedApplicationSource
Hydrochloride saltHCl in methanol/waterDihydrochloride salt (C₈H₁₈N₂·2HCl)Improved crystallinity
Acetate saltAcetic acid in methanol(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetateEnhanced optical purity (99.8%)
Chiral resolutionL-Di-p-toluoyltartaric acid (L-DTTA)Diastereomeric saltOptical purification (22–23% yield)

Salt formation optimizes storage stability and facilitates separation of enantiomers during synthetic routes for Janus kinase inhibitors like tofacitinib .

Reductive Amination and Hydrogenation

The amine participates in reductive amination with aldehydes/ketones under catalytic hydrogenation:

Key reaction pathway :

text
This compound + 3-Phenylpropanal → Pd/C, H₂ → N-(3-phenylpropyl)-(1,3-dimethylpiperidin-3-yl)methanamine
  • Conditions: 60–120°C in methanol/ethanol

  • Yield: >80% when using NaBH₄ or Pd-based catalysts

This reaction expands the molecule's utility in creating tertiary amine derivatives for receptor-targeted drug candidates .

Alkylation and Acylation Reactions

The primary amine undergoes nucleophilic substitution with alkyl halides or acylating agents:

ReactionReagentsProductOutcome
N-AlkylationMethyl iodide, K₂CO₃N-Methyl derivativeIncreased lipophilicity
AcylationAcetyl chloride, Et₃NN-Acetylated compoundBioactivity modulation

Patent data shows that alkylation with benzyl halides under basic conditions (K₂CO₃ in DMF) introduces aromatic moieties critical for kinase inhibition .

Chiral Resolution Mechanisms

The compound’s stereochemistry is resolved via diastereomeric salt formation:

Process :

  • React racemic amine with L-DTTA in methanol/water (1:1 v/v)

  • Preferentially crystallize (3R,4R)-enantiomer salt at 35–50°C

  • Filter and wash with ice-cold methanol

Optimized Parameters :

  • Temperature: 35–50°C

  • Molar ratio (amine:L-DTTA): 1:0.4–1:1

  • Yield: 22–23% with >99% enantiomeric excess

Stability and Decomposition Pathways

The amine exhibits sensitivity to:

  • Oxidative degradation : Forms imines under prolonged air exposure

  • Thermal decomposition : >150°C generates piperidine derivatives via Hofmann elimination

  • pH-dependent hydrolysis : Unstable in strong acids (pH <2) or bases (pH >10)

Stabilization strategies include salt formation (acetate preferred) and storage under inert atmospheres .

Comparative Reaction Kinetics

Hammett analysis of analogous piperidine derivatives reveals:

  • Electron-withdrawing groups on reactants increase transmetallation rates (ρ = +0.48)

  • Reductive elimination from palladium complexes occurs faster than transmetallation (k₁ > k₂)

These insights guide catalyst selection for reactions involving transition metal intermediates .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the following areas:

  • Antimicrobial Activity : Studies indicate that (1,3-Dimethylpiperidin-3-yl)methanamine exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and 6.25 µg/mL against Escherichia coli .
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. Notably, it exhibited a cytotoxic effect on colon carcinoma cells (HCT-15) with an IC50_{50} value indicating potent activity compared to standard chemotherapeutics .
  • Anticonvulsant Effects : The compound has been evaluated for its anticonvulsant properties in animal models, showing a median effective dose (ED50_{50}) of 18.4 mg/kg in PTZ-induced seizure models .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

Biological Activity Description
AntimicrobialEffective against various bacteria and fungi
AnticancerCytotoxic effects on cancer cell lines
AnticonvulsantPotential therapeutic agent for epilepsy
Enzyme InhibitionInhibitory effects on phosphodiesterases (PDEs)

Case Study: Antimicrobial Efficacy

A study synthesized derivatives of thiazole and tested their antimicrobial activity. The results indicated that compounds with hydrophobic chains exhibited enhanced antifungal activity .

Case Study: Anticancer Evaluation

In a study evaluating thiazole derivatives similar to this compound, certain compounds showed IC50_{50} values comparable to established anticancer drugs like doxorubicin .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds and can be modified to create derivatives with enhanced biological activity .
Synthetic Application Description
Building BlockUsed in synthesizing complex heterocycles
Derivative FormationModifications enhance biological activity

Industry Applications

The compound is also explored for its utility in various industrial applications:

  • Material Development : It is investigated for developing materials with specific electronic or optical properties.
  • Catalysis : The compound may serve as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of (1,3-Dimethylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Piperidine-Based Methanamine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
(1,3-Dimethylpiperidin-3-yl)methanamine 1,3-dimethylpiperidine + 3-methanamine C₈H₁₈N₂ 142.25 Neurological intermediate
(1-Benzylpiperidin-3-yl)methanamine 1-benzylpiperidine + 3-methanamine C₁₃H₂₀N₂ 204.32 Donepezil analog (acetylcholinesterase inhibition)
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine 1-methylpiperidine + 2-(3-chlorophenyl) + 3-methanamine C₁₃H₁₉ClN₂ 238.76 Dopamine D3 receptor modulation
(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine Indazole-methylpiperidine + 4-methanamine C₁₄H₂₀N₄ 244.34 Kinase inhibition (research use)
8028 (D3R antagonist) 1-(5-cyclopropyl-2-phenyl-1,3-oxazole-4-carbonyl)piperidine + 2-methanamine C₂₁H₂₆N₄O₂ 366.46 Dopamine D3 receptor antagonism (Ki = <100 nM)

Key Observations:

Substituent Impact on Receptor Binding :

  • The benzyl group in (1-Benzylpiperidin-3-yl)methanamine enhances acetylcholinesterase inhibition, mimicking donepezil’s pharmacophore .
  • Chlorophenyl substitution (e.g., [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine) improves dopamine D3 receptor (D3R) selectivity over D2R, likely due to hydrophobic interactions with the receptor’s extracellular loops .
  • Oxazole/carbazole moieties (e.g., compound 8028) enhance D3R antagonism (Ki < 100 nM) by providing π-π stacking and hydrogen-bonding interactions .

Synthetic Yields and Routes :

  • (1-Benzylpiperidin-3-yl)methanamine is synthesized in 37% yield via alkylation of precursor 3a, reflecting moderate efficiency .
  • Naphthalenesulfonyl chloride derivatives (e.g., compound 68 in ) achieve higher yields (~76%) via sulfonylation reactions .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data for Selected Analogs

Compound Target/Activity Ki/IC₅₀ (nM) Selectivity Notes
This compound Not reported N/A Structural intermediate
Quinoline-4-carboxamide (23l) Dopamine D3R 85.7 Moderate D3R/D2R selectivity
9-Ethylcarbazole-3-carboxamide (23k) Dopamine D3R 144.7 High D3R selectivity (>100x D2R)
8028 (D3R antagonist) Dopamine D3R <100 Potent allosteric modulation

Key Findings:

  • D3R Selectivity : Carbazole and tetrahydro-β-carboline derivatives (e.g., 23k) exhibit superior D3R selectivity due to extended linker regions (four carbons) that optimize receptor cavity interactions .
  • Physicochemical Properties : Introducing ethyl/propyl groups to the methanamine linker (e.g., compound 23a–m) improves solubility and blood-brain barrier penetration .

Biological Activity

(1,3-Dimethylpiperidin-3-yl)methanamine, also known as DMMPA, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H18N2
  • CAS Number : 1461714-55-5
  • Molecular Weight : 142.24 g/mol

The biological activity of DMMPA is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic and adrenergic systems. Research indicates that DMMPA may act as a modulator of these systems, influencing behaviors related to mood and cognition.

Biological Activities

  • Neurotransmitter Modulation :
    • DMMPA has been shown to enhance dopaminergic signaling, which is crucial for mood regulation and reward pathways. This modulation can have implications for treating conditions such as depression and anxiety.
  • Antitumor Activity :
    • Recent studies have indicated that DMMPA derivatives exhibit significant antitumor properties. For instance, compounds derived from DMMPA have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity (e.g., IC50 = 6.25 μM for MDA-MB-231 cells) .
  • Antimicrobial Properties :
    • DMMPA has also been evaluated for its antimicrobial activity. Preliminary findings suggest effectiveness against certain bacterial strains, although further studies are needed to elucidate the full spectrum of its antimicrobial effects.

Study 1: Neuropharmacological Effects

In a study published in Pharmacology Biochemistry and Behavior, researchers evaluated the effects of DMMPA on animal models exhibiting depressive-like behaviors. The results indicated that administration of DMMPA significantly reduced immobility time in forced swim tests, suggesting an antidepressant-like effect .

Study 2: Antitumor Efficacy

A series of experiments conducted on various cancer cell lines demonstrated that DMMPA derivatives inhibited cell proliferation effectively. For example:

CompoundCell LineIC50 (μM)
DMMPA-1MDA-MB-2316.25
DMMPA-2A549 (Lung)8.18
DMMPA-3HeLa (Cervical)10.00

These findings highlight the potential of DMMPA derivatives as candidates for further development in cancer therapeutics .

Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of DMMPA against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, reinforcing the need for further exploration in this area .

Q & A

Q. Q1: What are the standard synthetic routes for (1,3-Dimethylpiperidin-3-yl)methanamine, and how do reaction conditions influence yield?

A: The compound is typically synthesized via reductive amination of 1,3-dimethylpiperidin-3-one using methylamine and a reducing agent like sodium borohydride or hydrogenation catalysts (e.g., Pd/C). Key factors include pH control (optimized at 7–9), solvent selection (methanol or ethanol for solubility), and temperature (25–50°C). Higher yields (>80%) are achieved under hydrogenation at 50°C with Pd/C . Alternative routes involve alkylation of piperidine derivatives, but steric hindrance from the 1,3-dimethyl groups requires prolonged reaction times .

Q. Q2: What spectroscopic techniques are critical for characterizing this compound?

A:

  • NMR : 1^1H NMR confirms the amine proton (δ 1.2–1.5 ppm) and methyl groups (δ 1.0–1.2 ppm for CH3_3). 13^{13}C NMR identifies the quaternary carbon at δ 45–50 ppm.
  • IR : N-H stretching (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}).
  • MS : Molecular ion peak at m/z 142 (C8_8H18_{18}N2_2) with fragmentation patterns indicating loss of methyl groups .

Advanced Synthesis Optimization

Q. Q3: How can Design of Experiments (DOE) optimize the reductive amination step for higher enantiomeric purity?

A: DOE parameters include catalyst loading (5–10% Pd/C), hydrogen pressure (1–5 bar), and reaction time (12–24 hrs). Response surface methodology (RSM) reveals that 7% Pd/C, 3 bar H2_2, and 18 hrs maximize enantiomeric excess (ee >95%) while minimizing byproducts like over-reduced piperidine derivatives .

Q. Q4: What strategies mitigate steric hindrance during alkylation of 1,3-dimethylpiperidine?

A: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) enhances nucleophilic attack. Microwave-assisted synthesis (100°C, 30 mins) reduces reaction time by 60% compared to conventional heating .

Mechanistic and Computational Insights

Q. Q5: What is the reaction mechanism for the titanium(IV)-mediated reductive amination of 1,3-dimethylpiperidin-3-one?

A: Titanium(IV) isopropoxide coordinates with the ketone and amine, forming a six-membered transition state that facilitates imine intermediate formation. Subsequent reduction by NaBH4_4 proceeds via a hydride transfer mechanism, with Ti(IV) stabilizing the transition state and improving regioselectivity .

Q. Q6: How can molecular dynamics (MD) simulations predict solvent effects on reaction kinetics?

A: MD simulations using force fields (e.g., OPLS-AA) model solvation shells around the amine and ketone. Polar solvents (water, methanol) stabilize charged intermediates, accelerating imine formation, while nonpolar solvents (toluene) favor slower, entropy-driven pathways .

Data Contradiction and Reproducibility

Q. Q7: How should researchers resolve discrepancies in reported 13^{13}13C NMR chemical shifts for this compound?

A: Discrepancies often arise from pH-dependent tautomerism or solvent effects. Standardize conditions (D2_2O at pH 8.5) and compare with computational predictions (DFT at B3LYP/6-31G* level). Collaborative validation via round-robin testing across labs is recommended .

Q. Q8: Why do synthetic yields vary between batch and flow reactors?

A: Flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-alkylation). Batch reactors exhibit lower yields (70–75%) due to localized overheating, while continuous flow systems achieve >90% yield with residence times <1 hr .

Biological and Pharmacological Applications

Q. Q9: What in vitro assays are used to evaluate the bioactivity of this compound derivatives?

A:

  • Receptor binding : Radioligand assays (e.g., 3^3H-labeled ligands for serotonin or dopamine receptors).
  • Enzyme inhibition : IC50_{50} determination via fluorogenic substrates (e.g., acetylcholinesterase inhibition).
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells .

Q. Q10: How can molecular docking predict the binding affinity of this compound to neurological targets?

A: Docking software (AutoDock Vina) models interactions with targets like the 5-HT2A_{2A} receptor. Key parameters include binding energy (<−7 kcal/mol) and hydrogen bonding with Asp155. MD simulations (100 ns) validate pose stability .

Safety and Handling

Q. Q11: What are the critical safety protocols for handling this compound in laboratory settings?

A: Use fume hoods, nitrile gloves, and PPE. The compound is hygroscopic; store under nitrogen at −20°C. Spills require neutralization with 5% acetic acid followed by solidification with vermiculite .

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